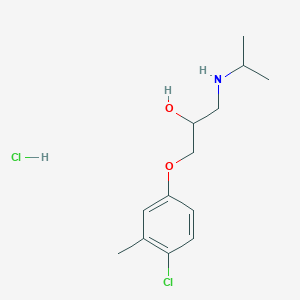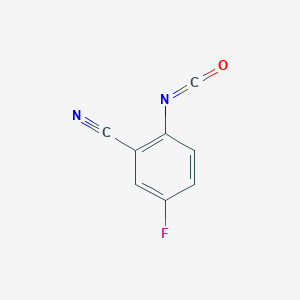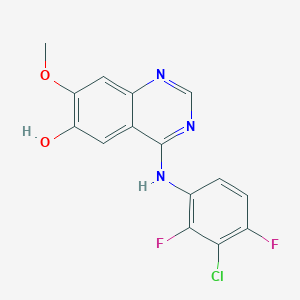
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a bromophenyl group, an amino group, an ethoxy group, and a carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. These groups could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl group, the amino group, the ethoxy group, and the carboxylate group. For example, similar compounds such as ethyl 2-(4-bromophenyl)acetate have a molecular weight of 243.097 .Aplicaciones Científicas De Investigación
Synthesis and Application of Related Compounds
Practical Synthesis of Key Intermediates
A study by Qiu et al. (2009) focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material. The study emphasized the development of a practical pilot-scale method for the preparation of this compound from methyl nitrite and 2-fluoro-4-bromoaniline (Qiu, Gu, Zhang, & Xu, 2009).
Antioxidant Capacity Assays
Ilyasov et al. (2020) reviewed the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study elucidated the reaction pathways underlying the assay and highlighted the specificity and relevance of oxidation products in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role of Precursors in Plant Biology
Van de Poel & Van Der Straeten (2014) discussed the underestimated role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology, highlighting its multifunctional nature beyond being a precursor to ethylene. The study shed light on the sophisticated transport mechanism and signaling functions of ACC (Van de Poel & Van Der Straeten, 2014).
Optoelectronic Material Applications
Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives in optoelectronic materials. The study highlighted the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Potential Uses in Drug Synthesis
Mingyue Zhang et al. (2021) reviewed the application of biomass-derived levulinic acid in drug synthesis, emphasizing its flexibility and uniqueness due to carbonyl and carboxyl functional groups. The study discussed how levulinic acid can be used as a raw material or modified to participate in drug synthesis (Mingyue Zhang et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYTIWEXJMYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


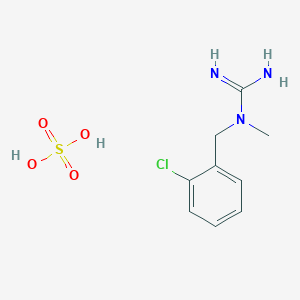
![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)
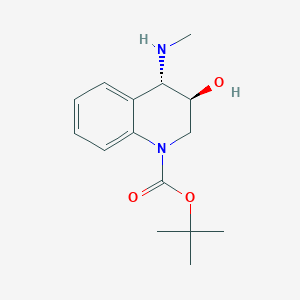
![3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2399067.png)

